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2-(4-Methylthiazol-5-yl)ethyl formate

Analytical Chemistry Quality Control Flavor Formulation

2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9), also known as 4-methyl-5-thiazolylethyl formate, is a heterocyclic organic compound belonging to the 4,5-disubstituted thiazole class. It is a colorless to yellow liquid with a distinct nutty, brown, roasted aroma.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 90731-56-9
Cat. No. B1602044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylthiazol-5-yl)ethyl formate
CAS90731-56-9
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOC=O
InChIInChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3
InChIKeyMONFGMLYTMEKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9): Procurement Specifications and Verified Differential Data for Flavor and Pharmaceutical Research


2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9), also known as 4-methyl-5-thiazolylethyl formate, is a heterocyclic organic compound belonging to the 4,5-disubstituted thiazole class [1]. It is a colorless to yellow liquid with a distinct nutty, brown, roasted aroma [2]. The compound is registered with FEMA No. 4275 and JECFA No. 1751, and is recognized as a synthetic flavoring substance with no safety concern at current levels of intake when used as a flavoring agent [3]. Its molecular formula is C7H9NO2S, and it has a molecular weight of 171.22 g/mol [1].

Why Generic Substitution of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9) with Close Analogs Fails in Research and Industrial Applications


Substituting 2-(4-methylthiazol-5-yl)ethyl formate with structurally analogous thiazole esters, such as 2-(4-methylthiazol-5-yl)ethyl acetate (CAS 656-53-1) or 4-methyl-5-thiazoleethanol (CAS 137-00-8), leads to fundamentally divergent outcomes due to distinct physicochemical properties, sensory profiles, and regulatory standing. The formate ester possesses a unique combination of a specific boiling point, density, refractive index, and a nutty/brown/roasted aroma profile that is qualitatively different from the meaty character of the acetate analog [1]. Furthermore, the formate has a dedicated FEMA (4275) and JECFA (1751) specification with defined purity and assay criteria, while the acetate holds separate FEMA (3205) and JECFA (1054) numbers and distinct specifications [2]. These differences are not merely academic; they directly impact analytical method development, formulation performance, regulatory compliance, and the final sensory output of flavor compositions or the purity profile of pharmaceutical intermediates. The following quantitative evidence guide details the specific, measurable differentiators that preclude direct substitution.

Product-Specific Quantitative Evidence Guide for 2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9)


Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Acetate Analog

The formate ester exhibits a higher boiling point (155-156°C at atmospheric pressure) compared to the acetate analog (117-118°C at 6 mmHg). The formate also has a significantly higher density (specific gravity 1.215-1.221) and refractive index (1.518-1.524) than the acetate (density 1.147 g/mL at 25°C, refractive index n20/D 1.51) [1][2]. These differences are critical for analytical method development (e.g., GC retention time, HPLC elution order) and for predicting behavior in flavor formulations where volatility and solubility are key.

Analytical Chemistry Quality Control Flavor Formulation Process Engineering

Sensory Profile Differentiation: Nutty/Brown/Roasted vs. Meaty Character

The JECFA specification describes the odor of 2-(4-methylthiazol-5-yl)ethyl formate as 'Nutty, brown, roasted aroma' [1]. In contrast, the acetate analog (CAS 656-53-1) is characterized as having a 'meaty, beef juice' odor [2]. This qualitative sensory differentiation is a primary driver for selecting the formate over the acetate in specific flavor applications.

Flavor Chemistry Sensory Science Food Product Development

Regulatory and Safety Status Differentiation: Distinct FEMA/JECFA Identifiers and ADI

2-(4-Methylthiazol-5-yl)ethyl formate is assigned FEMA No. 4275 and JECFA No. 1751, with an evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' (ADI not specified) [1][2]. The acetate analog holds separate identifiers: FEMA No. 3205 and JECFA No. 1054 [3][4]. These distinct regulatory designations mean that the compounds are evaluated and approved independently, and their use in food applications is not interchangeable from a compliance perspective.

Regulatory Affairs Food Safety Flavor Legislation

Purity and Specification Differentiation: Defined Assay and Acid Value Limits

The JECFA specification for 2-(4-methylthiazol-5-yl)ethyl formate mandates a minimum assay of 95% and an acid value maximum of 2 [1]. These specification limits are critical for ensuring consistent quality in flavor applications and as a starting material for synthesis. While the acetate analog also has specifications, the specific numerical limits differ and are tied to its own JECFA monograph (JECFA 1054), which may have different purity requirements [2].

Quality Control Analytical Chemistry Raw Material Sourcing

Spectroscopic and Analytical Verification: Availability of 1H NMR Reference Data

The National Institute of Advanced Industrial Science and Technology (AIST) provides a high-quality 1H NMR spectrum for 2-(4-methylthiazol-5-yl)ethyl formate (SDBS No. 51874) acquired at 399.65 MHz in CDCl3, with assignments confirmed by HMQC and HMBC [1]. This verified spectral data serves as a definitive reference for identity confirmation and purity assessment, and can be directly used for comparison with in-house analytical results. While spectral data may exist for the acetate analog, the specific chemical shifts and coupling patterns are unique to the formate and are essential for unambiguous identification.

Analytical Chemistry Quality Assurance Structural Elucidation

Chromatographic Retention Behavior Differentiation: GC Retention Index

The NIST Chemistry WebBook reports a normal alkane retention index (RI) of 1368 on a non-polar SE-30 column for 2-(4-methylthiazol-5-yl)ethyl acetate (CAS 656-53-1) [1]. While a directly comparable RI value for the formate ester is not explicitly available in the same source, the significant difference in boiling point (155-156°C for formate vs. 117-118°C at 6 mmHg for acetate) [2][3] strongly predicts a higher RI for the formate on non-polar columns. This difference in retention behavior is a critical factor for GC-MS method development, allowing for clear separation and identification of the formate in complex volatile mixtures.

Gas Chromatography Flavor Analysis Method Development

Optimal Application Scenarios for 2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9) Based on Verified Differential Evidence


Flavor Formulation for Coffee, Nut, and Roasted Notes in Food and Beverage Products

Given its documented 'Nutty, brown, roasted aroma' [1] and distinct FEMA 4275/JECFA 1751 regulatory clearance [2], this compound is ideally suited for creating authentic coffee, nut, and roasted flavor profiles in beverages, baked goods, and confectionery. The defined purity specification (Assay min 95%, Acid value max 2) [1] ensures batch-to-batch consistency critical for commercial flavor production. Its higher boiling point relative to the acetate analog [3] suggests it is less volatile, which may be advantageous in applications requiring heat processing.

Analytical Reference Standard for GC-MS and HPLC Method Development and Quality Control

The compound's unique combination of a specific boiling point (155-156°C) [1] and refractive index (1.518-1.524) [1], coupled with the availability of a validated 1H NMR spectrum from AIST [4], makes it an excellent reference standard for developing and validating analytical methods. It can be used to establish retention time markers in GC-MS flavor analysis, ensuring accurate identification and quantification, and for calibrating refractive index detectors in HPLC systems.

Pharmaceutical Intermediate for the Synthesis of Febuxostat (Gout Therapy)

2-(4-Methylthiazol-5-yl)ethyl formate is a key intermediate in the multi-step synthesis of febuxostat, a xanthine oxidase inhibitor used for managing hyperuricemia in gout patients [5]. The JECFA specification's high purity requirement (Assay min 95%) [1] aligns with the stringent quality demands of pharmaceutical intermediate manufacturing. Procuring this specific formate ester, rather than a generic thiazole analog, ensures the correct functional group (formate) is present for subsequent synthetic transformations, avoiding the introduction of impurities that could affect final drug substance purity.

Research in Structure-Odor Relationship (SOR) and Thiazole Chemistry

The qualitative contrast between its 'nutty/brown/roasted' aroma [1] and the 'meaty' profile of the corresponding acetate ester [3] provides a valuable case study for structure-odor relationship research. The availability of high-resolution NMR data [4] facilitates detailed conformational and electronic analysis, enabling researchers to correlate the formate functional group with specific olfactory receptor interactions. This compound serves as a specific probe molecule for understanding how subtle changes in ester functionality on the thiazole core modulate sensory perception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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